
6-Iod-Pyridin-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-pyridine-2-carboxylic acid is an organic compound with the molecular formula C6H4INO2 It is a derivative of pyridine, where an iodine atom is substituted at the 6-position and a carboxylic acid group is attached at the 2-position
Wissenschaftliche Forschungsanwendungen
6-Iodo-pyridine-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.
Material Science: It can be used in the preparation of functional materials with specific properties.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which can have various applications in catalysis and material science.
Wirkmechanismus
Target of Action
It is known that pyridine derivatives, such as imidazole, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives, which are structurally similar, are known to interact with various biological targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The compound’s molecular weight (24901 g/mol) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
It is known that imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-pyridine-2-carboxylic acid typically involves the iodination of pyridine-2-carboxylic acid. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate (KIO3) in the presence of an acid like sulfuric acid (H2SO4). The reaction is carried out under reflux conditions to ensure complete iodination.
Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. This reaction is usually performed in an organic solvent such as acetonitrile (CH3CN) at room temperature.
Industrial Production Methods
Industrial production of 6-Iodo-pyridine-2-carboxylic acid may involve large-scale iodination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the carboxylic acid group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-azido-pyridine-2-carboxylic acid or 6-cyano-pyridine-2-carboxylic acid can be formed.
Coupling Products: Various aryl or alkyl-substituted pyridine-2-carboxylic acids can be obtained.
Reduction Products: 6-Iodo-pyridine-2-methanol or 6-Iodo-pyridine-2-carbaldehyde can be formed.
Vergleich Mit ähnlichen Verbindungen
6-Iodo-pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids such as:
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but lacks the iodine atom. It is used in coordination chemistry and as a chelating agent.
Nicotinic Acid (3-Pyridinecarboxylic Acid): The carboxylic acid group is at the 3-position. It is known for its role as a vitamin (Niacin).
Isonicotinic Acid (4-Pyridinecarboxylic Acid): The carboxylic acid group is at the 4-position. It is used in the synthesis of pharmaceuticals such as isoniazid.
The presence of the iodine atom in 6-Iodo-pyridine-2-carboxylic acid makes it unique, providing additional reactivity and potential for further functionalization.
Eigenschaften
IUPAC Name |
6-iodopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGFWXXZYXILQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347242 |
Source


|
| Record name | 6-Iodo-pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55044-68-3 |
Source


|
| Record name | 6-Iodo-pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
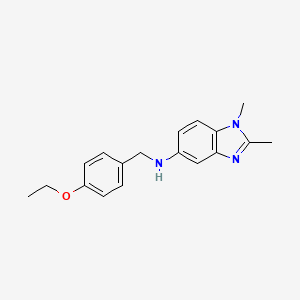
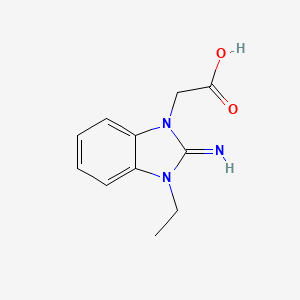
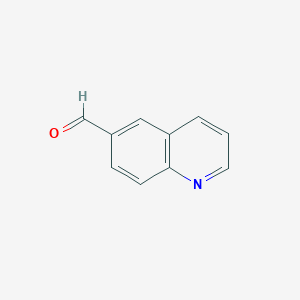
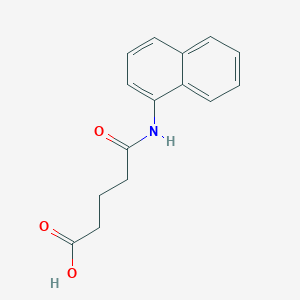
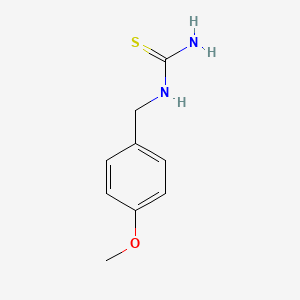
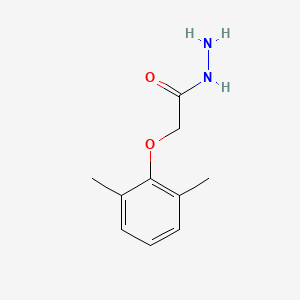

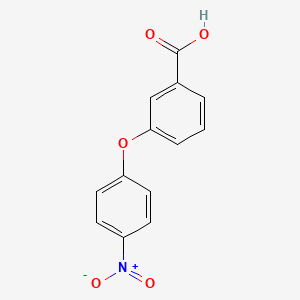
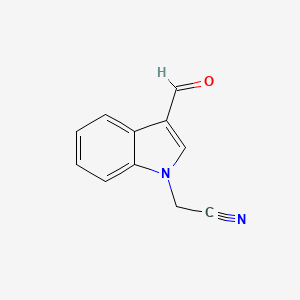

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)
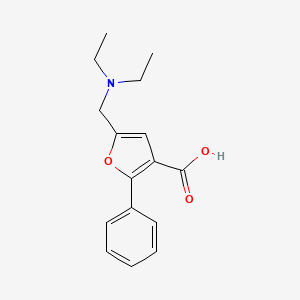
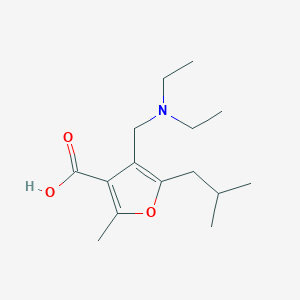
![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)
